molecular formula C8H6Br2Cl2O B13724123 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene

5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene

Katalognummer: B13724123
Molekulargewicht: 348.84 g/mol
InChI-Schlüssel: ZHLXADXMOCISPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H6Br2Cl2O. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene typically involves the bromination of 2-(2-bromoethoxy)-1,3-dichlorobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other nucleophiles can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Medicine: It may serve as a precursor in the development of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene involves its interaction with molecular targets through its halogen and ethoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The molecular pathways involved may include electrophilic aromatic substitution, nucleophilic substitution, and other organic reaction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(2-bromoethoxy)-1,3-difluorobenzene
  • 2-Bromo-5-(2-bromoethoxy)pyridine
  • 5-Bromo-2-(2-bromoethoxy)aniline

Uniqueness

5-Bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The combination of these halogens with the ethoxy group allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C8H6Br2Cl2O

Molekulargewicht

348.84 g/mol

IUPAC-Name

5-bromo-2-(2-bromoethoxy)-1,3-dichlorobenzene

InChI

InChI=1S/C8H6Br2Cl2O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2

InChI-Schlüssel

ZHLXADXMOCISPR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)OCCBr)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.